molecular formula C28H48O3 B8819322 3-Dehydro-6-deoxoteasterone CAS No. 164034-48-4

3-Dehydro-6-deoxoteasterone

Cat. No.: B8819322
CAS No.: 164034-48-4
M. Wt: 432.7 g/mol
InChI Key: URNVSZVQLKHKDE-WAFXAADMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dehydro-6-deoxoteasterone is a brassinosteroid (BR) belonging to the class of dihydroxy bile acids, alcohols, and derivatives . This C28 phytosterol derivative is an intermediate in the brassinosteroid biosynthesis pathway, specifically positioned in the late C-6 oxidation route from campesterol to castasterone . Its molecular formula is C₂₈H₄₈O₃, with an average molecular weight of 432.689 g/mol . In plant physiology research, 3-dehydro-6-deoxoteasterone serves as a crucial biosynthetic precursor to more biologically active brassinosteroids like typhasterol and castasterone, which are essential for promoting cell elongation, division, and overall plant growth . Furthermore, this compound has been identified as a potential biomarker for the consumption of specific food items, as it can be found in cucumber, sweet potato, mammee apple, and yam . Its presence and concentration can therefore be a valuable metric in nutritional and metabolomic studies. This product is provided for research applications only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

164034-48-4

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H48O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-19,21-26,30-31H,7-15H2,1-6H3/t17-,18-,19-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1

InChI Key

URNVSZVQLKHKDE-WAFXAADMSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O)O

Origin of Product

United States

Occurrence and Natural Distribution of 3 Dehydro 6 Deoxoteasterone

Reduction of 3-Dehydro-6-deoxoteasterone (B1256874) to 6-Deoxotyphasterol (B1256803)

Following its synthesis, 3-Dehydro-6-deoxoteasterone can be further metabolized. One key reaction is its reduction to 6-Deoxotyphasterol. researchmap.jp This conversion is a step in the late C-6 oxidation pathway, ultimately leading to the production of potent brassinosteroids like castasterone (B119632) and brassinolide (B613842). nih.gov

Broad Substrate Specificity of Brassinosteroid Biosynthetic Enzymes Involving 3 Dehydro 6 Deoxoteasterone

CYP85A Family Oxidases

The CYP85A family of cytochrome P450 oxidases plays a crucial role in the later steps of brassinosteroid biosynthesis, including the C-6 oxidation of various intermediates. nih.govoup.comfrontiersin.org Research has shown that these enzymes, such as AtBR6ox (CYP85A1) from Arabidopsis and the tomato Dwarf gene product (CYP85A1), can catalyze the conversion of 3-dehydro-6-deoxoteasterone to 3-dehydroteasterone. nih.govoup.com This demonstrates their broad substrate specificity, as they also act on other 6-deoxo brassinosteroids like 6-deoxoteasterone (B1247444), 6-deoxotyphasterol (B1256803), and 6-deoxocastasterone. nih.govoup.comfrontiersin.org This multifunctionality suggests that the early and late C-6 oxidation pathways are not strictly separate but are interconnected through the versatile action of these enzymes. nih.govoup.com

Direct Conversion from (22S,24R)-22-hydroxy-5α-ergostan-3-one to 3-Dehydro-6-deoxoteasterone

Regulatory Aspects of 3-Dehydro-6-deoxoteasterone Biosynthesis

The biosynthesis of brassinosteroids (BRs), including the intermediate 3-Dehydro-6-deoxoteasterone, is a meticulously regulated process influenced by a variety of internal and external signals. Phytohormones such as jasmonic acid and abscisic acid can inhibit the expression of BR biosynthetic genes. frontiersin.org Conversely, melatonin (B1676174) has been shown to induce the expression of these genes in rice. frontiersin.org A primary external factor governing BR biosynthesis is light, which plays a crucial role in balancing a plant's developmental processes between skotomorphogenesis (development in darkness) and photomorphogenesis (development in light). encyclopedia.pubnih.gov This regulation often occurs at the transcriptional level, where the expression of genes encoding key biosynthetic enzymes is finely tuned. mdpi.com

Influence of Light Conditions on Pathway Dominance

Light acts as a critical switch that influences the dominance of specific brassinosteroid biosynthetic pathways. Plants utilize several parallel routes to synthesize active BRs, principally the early and late C-6 oxidation pathways. nih.govnih.gov 3-Dehydro-6-deoxoteasterone is a key intermediate in the late C-6 oxidation pathway, which follows the sequence: 6-deoxoteasterone → 3-dehydro-6-deoxoteasterone → 6-deoxotyphasterol. nih.govnih.gov

Research indicates a distinct preference for these pathways based on light conditions. In Arabidopsis thaliana, the late C-6 oxidation pathway, which involves 3-Dehydro-6-deoxoteasterone, plays a more prominent role during photomorphogenesis (in the presence of light). frontiersin.orgfrontiersin.orgfrontiersin.org In contrast, the early C-6 oxidation pathway is dominant during skotomorphogenesis (in the absence of light). frontiersin.orgfrontiersin.orgfrontiersin.org This suggests that light directs the metabolic flux towards the late C-6 oxidation pathway. mdpi.com

The mechanism behind this light-mediated regulation involves the differential expression of genes encoding biosynthetic enzymes. Many genes responsible for BR synthesis, such as DWF4, CPD, and BR6OX2, are repressed by light and induced in darkness. mdpi.com This repression is a key part of photomorphogenesis, where the plant suppresses the etiolation response typically promoted by BRs. encyclopedia.pub The transcription factor PHYTOCHROME INTERACTING FACTOR 4 (PIF4) is essential for this regulation, as it directly binds to the promoters of genes like CPD and DWF4 and is itself regulated by light. mdpi.com

However, the regulatory role of light is complex and can be tissue-specific. For instance, while light generally represses BR biosynthesis, blue light perceived by the aerial parts of a plant can enhance the accumulation of DWF4 transcripts in the root tips. frontiersin.org This intricate control allows the plant to fine-tune its growth and development in response to its light environment, with the late C-6 oxidation pathway and its intermediate, 3-Dehydro-6-deoxoteasterone, being particularly significant in light-grown plants. nih.gov

Interactive Data Table: Influence of Light on Key Brassinosteroid Biosynthetic Genes

GeneEncoded Enzyme/FunctionInfluence of LightInfluence of DarknessKey Transcription FactorsSource(s)
DWF4 Cytochrome P450; catalyzes a rate-limiting step (C-22 hydroxylation)Generally repressed; can be enhanced in roots by blue lightInducedPIF4, TCP1, BES1 frontiersin.orgmdpi.com
CPD Cytochrome P450 (CYP90A1); C-23 hydroxylaseRepressed; shows diurnal regulationInducedPIF4 frontiersin.orgmdpi.com
BR6ox2 Cytochrome P450 (CYP85A2); C-6 oxidase, catalyzes the final steps to produce active BRsRepressed; shows diurnal regulationInducedPIF4, PIF5 frontiersin.orgmdpi.com
BAS1 Cytochrome P450 (CYP72B1); BR-inactivating enzymeActivated-- pnas.orgoup.com
DDWF1 2α-hydroxylaseRepressed (in pea)Induced (in pea)- mdpi.com

Metabolism and Physiological Fate of 3 Dehydro 6 Deoxoteasterone

Conversion to Downstream Brassinosteroids within Plant Systems

Once synthesized, 3-Dehydro-6-deoxoteasterone (B1256874) undergoes further enzymatic modifications to produce downstream brassinosteroids. Metabolic studies, often using deuterium-labeled compounds in plants like Arabidopsis thaliana, have elucidated these conversion steps. nih.govnih.gov The primary metabolic fate of 3-Dehydro-6-deoxoteasterone is its conversion to 6-Deoxotyphasterol (B1256803). frontiersin.orgfrontiersin.orgtandfonline.com This reaction involves the reduction of the C-3 keto group. tandfonline.com

The established biosynthetic sequence in Arabidopsis demonstrates the progression from 6-Deoxoteasterone (B1247444) through 3-Dehydro-6-deoxoteasterone to the more active brassinosteroids, Castasterone (B119632) and Brassinolide (B613842). nih.govnih.gov A pivotal step is the conversion to 6-Deoxotyphasterol, a reaction catalyzed by the D11 CYP724B1 enzyme. frontiersin.orgfrontiersin.org From 6-Deoxotyphasterol, the pathway continues with hydroxylation to form 6-Deoxocastasterone, which is then oxidized to yield Castasterone. frontiersin.orgfrontiersin.org

Additionally, research on enzymes expressed in yeast has shown that 3-Dehydro-6-deoxoteasterone can be a substrate for steroid-6-oxidases, such as the one encoded by the AtBR6ox gene in Arabidopsis and the Dwarf gene in tomato. nih.govnih.govoup.com This enzyme can catalyze the C-6 oxidation of 3-Dehydro-6-deoxoteasterone to produce 3-Dehydroteasterone, although this specific conversion is considered tentative in vivo in Arabidopsis. nih.govbioone.orgfrontiersin.org

Table 1: Enzymatic Conversions of 3-Dehydro-6-deoxoteasterone

SubstrateProductEnzyme/Enzyme ClassPlant/System Studied
3-Dehydro-6-deoxoteasterone6-DeoxotyphasterolD11 CYP724B1 / 3-keto reductaseArabidopsis thaliana frontiersin.orgfrontiersin.orgtandfonline.com
3-Dehydro-6-deoxoteasterone3-DehydroteasteroneSteroid-6-oxidase (CYP85A family)Arabidopsis thaliana, Tomato (in yeast) nih.govoup.comexpasy.org

Metabolic Flux and Branching in Brassinosteroid Pathways

The biosynthesis of brassinosteroids is not a single linear pathway but rather a complex metabolic grid featuring several interconnected and parallel routes. nih.govoup.com The primary routes are known as the early and late C-6 oxidation pathways, which are distinguished by when the oxidation at the C-6 position of the steroid B-ring occurs. frontiersin.org 3-Dehydro-6-deoxoteasterone is a key intermediate specifically within the late C-6 oxidation pathway. mpg.denih.govnih.govnih.gov This pathway is considered the predominant route for brassinosteroid synthesis in many plant species, as evidenced by the high endogenous levels of its intermediates. frontiersin.orgmpg.deresearchgate.netresearchgate.net

The metabolic flux through the brassinosteroid pathway can be directed through different branches. The position of 3-Dehydro-6-deoxoteasterone allows for a potential branch point. The main metabolic flow proceeds via reduction to 6-Deoxotyphasterol, continuing down the late C-6 oxidation pathway. nih.govnih.gov However, the potential C-6 oxidation of 3-Dehydro-6-deoxoteasterone to 3-Dehydroteasterone represents a shunt that would connect the late C-6 pathway to the early C-6 pathway. nih.govbioone.org The enzymes responsible for C-6 oxidation, BR-6-oxidases, have shown broad substrate specificity in vitro, capable of acting on several 6-deoxo intermediates, including 3-Dehydro-6-deoxoteasterone. nih.govoup.comexpasy.org This enzymatic capability creates a metabolic grid rather than two strictly separate pathways. nih.gov

Furthermore, a "shortcut" pathway has been identified in Arabidopsis that can lead to the formation of 3-Dehydro-6-deoxoteasterone, bypassing several earlier steps. In this shortcut, intermediates like (22S, 24R)-22-hydroxy-5α-ergostan-3-one can be directly converted to 3-Dehydro-6-deoxoteasterone by redundant C-23 hydroxylases, CYP90C1 and CYP90D1. mpg.deresearchgate.netresearchgate.net This highlights the dynamic and flexible nature of brassinosteroid biosynthesis, where the metabolic flux can be routed through different branches depending on the plant's developmental stage and environmental conditions. frontiersin.org For instance, the late C-6 oxidation pathway plays a more prominent role during photomorphogenesis in Arabidopsis. frontiersin.org

Table 2: Branch Points and Pathways Involving 3-Dehydro-6-deoxoteasterone

Pathway NamePreceding Intermediate (Example)Key Conversion StepDownstream ProductSignificance
Late C-6 Oxidation (Main Flux)6-Deoxoteasterone3-Dehydro-6-deoxoteasterone → 6-Deoxotyphasterol6-DeoxocastasteroneThis is a primary, well-documented pathway for the biosynthesis of active brassinosteroids like Castasterone. nih.govnih.gov
Shortcut Pathway(22S, 24R)-22-hydroxy-5α-ergostan-3-oneDirect conversion to 3-Dehydro-6-deoxoteasterone6-DeoxotyphasterolBypasses earlier intermediates of the late C-6 pathway, providing an efficient route to key downstream compounds. mpg.deresearchgate.netresearchgate.net
Branch to Early C-6 Pathway (Tentative in vivo)6-Deoxoteasterone3-Dehydro-6-deoxoteasterone → 3-DehydroteasteroneTyphasterolRepresents a connection point between the late and early C-6 oxidation pathways, creating a metabolic grid. nih.govoup.combioone.org

Role of 3 Dehydro 6 Deoxoteasterone in Plant Development and Physiology

Contribution to Brassinosteroid Homeostasis

3-Dehydro-6-deoxoteasterone (B1256874) is a key player in the maintenance of brassinosteroid homeostasis, the tightly regulated process that ensures the appropriate levels of active BRs are available to the plant. It functions within the late C-6 oxidation pathway, a major route for BR biosynthesis in many plant species. nih.govnih.gov The conversion of 6-deoxoteasterone (B1247444) to 3-dehydro-6-deoxoteasterone is a significant step in this pathway. nih.govfrontiersin.org Subsequently, 3-dehydro-6-deoxoteasterone is converted to 6-deoxotyphasterol (B1256803), moving the biosynthetic cascade forward toward the production of potent, biologically active brassinosteroids like castasterone (B119632) and brassinolide (B613842). nih.govnih.gov

The regulation of the enzymes involved in these conversion steps is crucial for homeostasis. For instance, the expression of genes encoding enzymes that act on 3-dehydro-6-deoxoteasterone and its precursors, such as members of the CYP90 family, can be subject to feedback regulation by downstream BRs. nih.gov This feedback mechanism helps to prevent the over-accumulation of active brassinosteroids, with 3-dehydro-6-deoxoteasterone serving as a pivotal checkpoint in this regulatory loop. In Arabidopsis, a gain-of-function mutant, bia1-1D, which exhibits a brassinosteroid-deficient phenotype, showed reduced levels of 3-dehydro-6-deoxoteasterone, highlighting the importance of its regulation for normal plant development. researchgate.net

Genetic Dissection of Pathways Involving 3-Dehydro-6-deoxoteasterone

The study of plant mutants has been instrumental in elucidating the precise role of 3-Dehydro-6-deoxoteasterone in brassinosteroid biosynthesis. By examining plants with genetic defects in this pathway, researchers have been able to pinpoint the function of this compound and the enzymes that metabolize it.

Analysis of Brassinosteroid-Deficient Mutants (e.g., d2 in Rice) and Their Phenotypic Rescue by 3-Dehydro-6-deoxoteasterone and Related Compounds

A notable example of a brassinosteroid-deficient mutant is the ebisu dwarf (d2) mutant in rice. These plants exhibit a characteristic dwarf phenotype due to a deficiency in the later stages of BR biosynthesis. nih.gov Crucially, feeding experiments have demonstrated that the application of 3-dehydro-6-deoxoteasterone can effectively rescue the dwarf phenotype of d2 mutants, causing the lamina joints to bend in a manner similar to wild-type plants. nih.gov This rescue effect indicates that 3-dehydro-6-deoxoteasterone is a downstream intermediate of the step that is blocked in the d2 mutant. In contrast, compounds that appear earlier in the biosynthetic pathway are unable to rescue the mutant phenotype. nih.gov This provides strong genetic evidence for the position of 3-dehydro-6-deoxoteasterone in the BR biosynthetic pathway and its essential role as a precursor to active brassinosteroids. Analysis of endogenous brassinosteroid levels in d2 mutants revealed a reduction in compounds downstream of the enzymatic block, including 3-dehydro-6-deoxoteasterone, further confirming the metabolic lesion. nih.gov

Impact of Mutated Biosynthetic Enzymes (e.g., CYP90D, CYP90C1, CYP90D1) on 3-Dehydro-6-deoxoteasterone Levels and Plant Growth

The biosynthesis of 3-dehydro-6-deoxoteasterone is catalyzed by specific cytochrome P450 monooxygenases (CYPs). Mutations in the genes encoding these enzymes have a direct impact on the levels of this compound and, consequently, on plant growth and development.

In rice, the D2 gene encodes a cytochrome P450, CYP90D2, which is responsible for the conversion of 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone. nih.gov Therefore, mutations in the D2 gene lead to a deficiency in 3-dehydro-6-deoxoteasterone and the resulting dwarf phenotype observed in d2 mutants.

In Arabidopsis, the enzymes CYP90C1 and CYP90D1 have been shown to play a role in brassinosteroid biosynthesis, including pathways that can lead to the formation of 3-dehydro-6-deoxoteasterone. uniprot.orgbioone.orguniprot.org While single mutants of cyp90c1 or cyp90d1 show little to no altered phenotype, the double mutant cyp90c1 cyp90d1 exhibits a severe dwarf phenotype characteristic of brassinosteroid-deficient mutants. bioone.orgnih.govresearchgate.net This redundancy indicates that both enzymes can contribute to the production of essential brassinosteroids. Biochemical assays have revealed that CYP90C1 and CYP90D1 can catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroids, leading to the formation of precursors that can be converted to 3-dehydro-6-deoxoteasterone through a "shortcut" pathway that bypasses some of the classic intermediates. uniprot.orgbioone.orguniprot.orgnih.gov Specifically, these enzymes can convert (22S,24R)-22-hydroxy-5α-ergostan-3-one directly to 3-dehydro-6-deoxoteasterone. uniprot.orguniprot.org Consequently, the cyp90c1 cyp90d1 double mutant is deficient in 23-hydroxylated brassinosteroids, and feeding experiments have shown that only these and subsequent intermediates, including 3-dehydro-6-deoxoteasterone, can rescue the dwarf phenotype. nih.gov

The impact of these enzyme mutations on plant growth underscores the essential nature of the biosynthetic steps leading to and involving 3-dehydro-6-deoxoteasterone.

Physiological Activity as a Brassinosteroid Precursor

As a key intermediate in the brassinosteroid biosynthetic pathway, 3-dehydro-6-deoxoteasterone exhibits physiological activity primarily through its conversion to more active downstream compounds.

Response in Bioassays (e.g., Rice Lamina Inclination Test) as an Intermediate

The rice lamina inclination test is a classic bioassay used to determine the biological activity of brassinosteroids. In this assay, the angle of inclination of the lamina (leaf blade) joint is measured after the application of a test compound. While 3-dehydro-6-deoxoteasterone itself shows weak activity in this bioassay, its ability to elicit a response demonstrates its role as a functional intermediate. tandfonline.com The observed activity is attributed to its conversion within the plant tissue to more potent brassinosteroids.

In feeding experiments with the brassinosteroid-deficient d2 rice mutant, 3-dehydro-6-deoxoteasterone effectively induced lamina joint bending, confirming its status as a precursor that can be readily metabolized to active forms. nih.gov The response to 3-dehydro-6-deoxoteasterone in these bioassays, particularly in mutant backgrounds where specific enzymatic steps are blocked, provides compelling evidence for its position and function within the brassinosteroid biosynthetic pathway.

Table 1: Endogenous Levels of 3-Dehydro-6-deoxoteasterone and Related Brassinosteroids in Wild-Type and Mutant Arabidopsis

Table 2: List of Chemical Compounds

Advanced Analytical Techniques for the Study of 3 Dehydro 6 Deoxoteasterone

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of brassinosteroids, including 3-Dehydro-6-deoxoteasterone (B1256874). pnas.orgnih.govresearchgate.net This powerful analytical method combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. frontiersin.org The process involves vaporizing the sample and separating its components in a chromatographic column, after which the separated compounds are ionized and detected based on their mass-to-charge ratio. frontiersin.org This allows for both the identification of the compound by its unique mass spectrum and its quantification based on the intensity of the signal. mdpi.comcopernicus.org

The biosynthesis of brassinosteroids, a complex network of pathways, has been significantly elucidated through GC-MS analysis of metabolites from feeding experiments with labeled intermediates. pnas.orgnih.gov For instance, the conversion of 6-deoxocathasterone (B1256893) to 6-deoxoteasterone (B1247444), and subsequently to 3-Dehydro-6-deoxoteasterone, has been demonstrated in various plant species. nih.govnih.govresearchgate.net These metabolic studies are crucial for understanding the functional roles of specific brassinosteroids in plant growth and development. nih.govnih.gov

Quantitative analysis using GC-MS often employs selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. cas.czscholars.direct This enhances the sensitivity and selectivity of the analysis, which is critical due to the typically low endogenous concentrations of brassinosteroids in plant tissues. frontiersin.org

Use of Deuterium-Labeled Standards in Metabolic Studies

To enhance the accuracy and reliability of quantitative measurements, deuterium-labeled internal standards are frequently employed in metabolic studies of brassinosteroids. nih.govrsc.org These standards, which have one or more hydrogen atoms replaced by deuterium (B1214612), are chemically identical to the analyte of interest but have a higher mass. nih.gov The use of these labeled standards allows for precise quantification by correcting for sample loss during extraction and purification procedures. nih.govrsc.org

Feeding experiments using deuterium-labeled precursors are instrumental in tracing biosynthetic pathways. rsc.orgtandfonline.com For example, the conversion of a deuterium-labeled substrate to its metabolites, such as the transformation of labeled 6-deoxoteasterone to 3-Dehydro-6-deoxoteasterone, can be tracked and quantified using GC-MS. nih.govnih.govproquest.com This approach has been pivotal in establishing the biosynthetic sequence leading to the formation of various brassinosteroids. nih.govnih.govtandfonline.com The incorporation of deuterium into the steroidal skeleton provides a distinct mass shift that is easily detectable by mass spectrometry, confirming the metabolic conversion. nih.govtandfonline.com

Labeled CompoundApplicationReference
Deuterium-labeled 6-deoxoteasteroneMetabolic studies of brassinosteroid biosynthesis nih.govnih.gov
Deuterium-labeled campestanolElucidation of the late C6-oxidation pathway nih.gov
Deuterium-labeled cathasteroneTracing conversion to teasterone (B1253636) and typhasterol tandfonline.com

Derivatization Strategies for GC-MS Analysis (e.g., Methylboronation, Trimethylsilylation)

Brassinosteroids, including 3-Dehydro-6-deoxoteasterone, are generally non-volatile compounds, which makes direct analysis by GC-MS challenging. nih.gov To overcome this, derivatization techniques are employed to increase their volatility. nih.govsigmaaldrich.com Common strategies include methylboronation and trimethylsilylation. nih.govtandfonline.com

Methylboronation is a technique that specifically targets vicinal diol groups, such as the one present in the side chain of 3-Dehydro-6-deoxoteasterone, to form a cyclic boronate ester. nih.govtandfonline.com This derivatization significantly increases the volatility of the compound. nih.gov

Trimethylsilylation is another widely used method where active hydrogen atoms in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. pnas.orgtandfonline.comsigmaaldrich.com Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used for this purpose. tandfonline.com In the case of 3-Dehydro-6-deoxoteasterone, which has hydroxyl groups, trimethylsilylation is an effective derivatization strategy. tandfonline.comtandfonline.com Sometimes, a combination of derivatization methods is used, such as methylboronation of the side chain followed by trimethylsilylation of other hydroxyl groups. nih.gov

The choice of derivatization reagent and reaction conditions, such as temperature and time, are critical for achieving complete derivatization and obtaining reliable analytical results. sigmaaldrich.com The resulting derivatives are then amenable to GC-MS analysis, allowing for their separation and identification based on their characteristic retention times and mass spectra. tandfonline.comresearchgate.net

Derivatization TechniqueTarget Functional GroupPurpose
MethylboronationVicinal diolsIncreases volatility
TrimethylsilylationHydroxyl groupsIncreases volatility

High-Performance Liquid Chromatography (HPLC) in Bioactive Fraction Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of bioactive fractions containing 3-Dehydro-6-deoxoteasterone. tandfonline.comtandfonline.comjst.go.jp In the analysis of complex plant extracts, HPLC is often used as a preliminary purification step before further analysis by methods like GC-MS. tandfonline.comnih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the separation of brassinosteroids. tandfonline.com

By fractionating the crude extract, HPLC allows for the isolation of compounds based on their polarity. mdpi.com The bioactivity of these fractions can then be assessed, and the active fractions containing compounds like 3-Dehydro-6-deoxoteasterone can be subjected to more detailed structural analysis. tandfonline.comtandfonline.comjst.go.jp The identification of brassinosteroids in these fractions is often confirmed by co-chromatography with authentic standards. tandfonline.comtandfonline.comjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds like 3-Dehydro-6-deoxoteasterone. tandfonline.comtandfonline.commdpi.com While GC-MS and HPLC are powerful for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of a molecule. tandfonline.commdpi.com

For the characterization of 3-Dehydro-6-deoxoteasterone, both ¹H NMR and ¹³C NMR spectra would be utilized. theses.cz ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and electronic environments of the carbon atoms. mdpi.com The structural assignment of 3-Dehydro-6-deoxoteasterone, including the stereochemistry of the various chiral centers, was confirmed using these NMR techniques, often in combination with other analytical data. tandfonline.comtandfonline.com

Chemical Synthesis Strategies for 3 Dehydro 6 Deoxoteasterone

Laboratory Synthesis for Authentic Standards

The unequivocal identification and quantification of brassinosteroids like 3-dehydro-6-deoxoteasterone (B1256874) from complex plant extracts rely on the availability of authentic chemical standards. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for this purpose, necessitating pure reference compounds. mpg.de

One established synthetic route to obtain new natural 6-deoxo brassinosteroids, including 3-dehydro-6-deoxoteasterone, starts from (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane. rsc.orgrsc.org This approach allows for the systematic construction of the required side chain and modifications to the steroid nucleus to yield the target compound and its relatives, such as 6-deoxoteasterone (B1247444) and 6-deoxotyphasterol (B1256803). rsc.orgrsc.org Another common method involves the direct oxidation of a precursor. For instance, 3-dehydro-6-deoxoteasterone can be synthesized from its immediate precursor, 6-deoxoteasterone, by the oxidation of the 3β-hydroxy group to a ketone. nih.gov This conversion is a key step in one of the proposed brassinosteroid biosynthetic pathways. nih.gov

These laboratory syntheses provide the necessary material for researchers to confirm the presence of 3-dehydro-6-deoxoteasterone in various plant species and to accurately measure its endogenous levels.

Synthetic Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For brassinosteroids, this involves synthesizing a variety of analogues with systematic modifications to the steroid core or side chain. By comparing the biological activities of these analogues, researchers can identify the key functional groups responsible for the molecule's hormonal effects.

Synthesis of Analogs with Modifications in Ring A

The A-ring of the brassinosteroid steroid nucleus is a critical site for structural modifications in SAR studies. 3-Dehydro-6-deoxoteasterone is characterized by a ketone group at the C-3 position of the A-ring. nih.gov General synthetic strategies have been developed for creating brassinosteroid analogues with varied functionalities in this ring.

A proposed approach to generating 3-keto analogues, such as 3-dehydro-6-deoxoteasterone, for SAR purposes could start from related brassinosteroids that possess a 2α,3α-diol moiety in the A-ring. The synthesis would involve a regioselective tosylation of the equatorial C-2 hydroxy group, followed by heating in a base like pyridine. This process leads to a stereospecific C(3) → C(2)-hydride shift and elimination, ultimately yielding the desired 3-ketone structure. This strategy provides a pathway to systematically explore the importance of the C-3 keto group for biological activity by creating various A-ring modified steroids.

Preparation of Labeled Compounds for Biosynthetic Research

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways. The synthesis of labeled 3-dehydro-6-deoxoteasterone, typically involving deuterium (B1214612) (²H or D), allows researchers to follow its conversion into downstream products within plants. nih.gov These feeding experiments have been instrumental in mapping the brassinosteroid biosynthetic grid. nih.govresearchgate.net

A prominent method for preparing labeled 3-dehydro-6-deoxoteasterone involves the synthesis of its labeled precursor, [²H₆]6-deoxoteasterone. nih.gov The labeled precursor is then oxidized at the C-3 position to yield [²H₆]3-dehydro-6-deoxoteasterone. nih.gov Such stepwise metabolic experiments have conclusively demonstrated the conversion of 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone and its subsequent transformation into 6-deoxotyphasterol in plants like Arabidopsis. nih.govresearchgate.net

More complex syntheses aim to introduce deuterium atoms at non-exchangeable positions, such as in the side chain at C-26. researchgate.net For example, new analogues of brassinolide (B613842) precursors with three deuterium atoms at C-26 have been synthesized to serve as internal standards for precise quantification by liquid chromatography-mass spectrometry (LC-MS). researchgate.net The synthetic schemes often start with a protected steroid core, such as 26-²H₃-22,23-Dihydroxy-6β-methoxy-24-methyl-3α,5-cyclo-5α-cholestane, and involve several steps to construct the desired A-ring functionality and side chain. researchgate.net

Table 1: Summary of Synthetic Strategies for 3-Dehydro-6-deoxoteasterone and its Analogs

Target CompoundSynthetic GoalStarting Material (Example)Key Reaction/StrategyReference
3-Dehydro-6-deoxoteasteroneAuthentic Standard(20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnaneSide chain construction and steroid nucleus modification rsc.orgrsc.org
3-Dehydro-6-deoxoteasteroneAuthentic Standard6-DeoxoteasteroneOxidation of 3β-hydroxy group nih.gov
A-Ring Analogs (3-Keto)SAR StudiesBrassinosteroid with 2α,3α-diolRegioselective tosylation and hydride shift/eliminationN/A
[²H₆]3-Dehydro-6-deoxoteasteroneBiosynthetic Research[²H₆]6-DeoxoteasteroneOxidation of C-3 hydroxy group nih.gov
Deuterium-Labeled AnalogsBiosynthetic Research / Quantification Standard26-²H₃-22,23-Dihydroxy-6β-methoxy-24-methyl-3α,5-cyclo-5α-cholestaneMulti-step synthesis to introduce labeled side chain and A-ring ketone researchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Unidentified Enzymes or Regulatory Mechanisms Specific to 3-Dehydro-6-deoxoteasterone (B1256874) Metabolism

The metabolic fate of 3-Dehydro-6-deoxoteasterone is a pivotal control point in brassinosteroid homeostasis. While the enzyme responsible for its synthesis from 6-deoxoteasterone (B1247444), CYP90A1/CPD, has been identified in Arabidopsis, it is known to have broad substrate specificity. nih.govfrontiersin.org A significant gap in our knowledge is the identity of the enzyme that catalyzes the subsequent step: the C-3 reduction of 3-Dehydro-6-deoxoteasterone to 6-deoxotyphasterol (B1256803). frontiersin.org In rice, the enzyme CYP724B1/OsD11 was initially proposed for this role, but its primary function is now debated, with some evidence suggesting it acts as a C-22 hydroxylase. frontiersin.org The specific C-3 reductase in the model plant Arabidopsis and many other species remains to be identified. frontiersin.org Pinpointing this enzyme is crucial for understanding how the flow of intermediates through the pathway is directed.

Furthermore, the discovery of metabolic shortcuts adds layers of regulatory complexity. For instance, studies have shown that the enzymes CYP90C1 and CYP90D1 can bypass several steps to directly produce 3-Dehydro-6-deoxoteasterone from an earlier precursor, (22S, 24R)-22-hydroxy-5α-ergostan-3-one. ebi.ac.uk The conditions under which this shortcut is activated over the canonical pathway are not understood. Future research must focus on:

Identifying the C-3 Reductase: Employing techniques like forward genetics, proteomics, and biochemical assays with labeled 3-Dehydro-6-deoxoteasterone to isolate and characterize the enzyme(s) responsible for its reduction to 6-deoxotyphasterol in key plant models.

Deciphering Regulatory Control: Investigating the transcriptional and post-translational regulation of the enzymes that produce and consume 3-Dehydro-6-deoxoteasterone. This includes understanding how hormonal crosstalk, such as with auxins, and environmental signals modulate the flux through the main and shortcut biosynthetic pathways. frontiersin.org

Investigating Feedback Loops: Determining how the accumulation of downstream products like castasterone (B119632) and brassinolide (B613842) specifically affects the enzymes metabolizing 3-Dehydro-6-deoxoteasterone, which is part of a known feedback-control mechanism in the BR pathway. mdpi.com

High-Resolution Spatial and Temporal Quantification of 3-Dehydro-6-deoxoteasterone in Plant Development

Understanding the precise role of 3-Dehydro-6-deoxoteasterone requires knowing exactly where and when it is present within the plant. While methods for quantifying brassinosteroids have advanced significantly, detailed spatio-temporal maps for most intermediates are still lacking. Early studies have indicated a differential accumulation of BR intermediates, with precursors like 3-dehydro-6-deoxoteasterone being more prominent in roots compared to shoots, where downstream products accumulate. nih.gov

Modern analytical techniques, particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer the sensitivity and specificity required for such detailed analysis. creative-proteomics.comscholaris.ca These methods, often combined with isotope-labeled internal standards and derivatization agents, can achieve quantification at the picogram level from small amounts of tissue. oup.comnih.gov The key future objectives are:

Tissue and Cellular Mapping: Applying high-sensitivity UPLC-MS/MS and potentially mass spectrometry imaging to generate high-resolution maps of 3-Dehydro-6-deoxoteasterone distribution in different organs (roots, stems, leaves, flowers, seeds) and specific tissues (e.g., vascular bundles, meristems, pollen). umk.pl

Developmental Profiling: Quantifying the levels of 3-Dehydro-6-deoxoteasterone throughout the plant life cycle, from embryogenesis and seed germination to vegetative growth, flowering, and senescence. This would reveal developmental stages where its synthesis or accumulation is particularly critical.

Dynamic Response to Stimuli: Measuring the dynamic changes in 3-Dehydro-6-deoxoteasterone levels in response to various environmental stresses (drought, salinity, temperature changes) and hormonal treatments to link its metabolism to specific physiological responses.

Investigation of 3-Dehydro-6-deoxoteasterone's Specific Molecular Interactions Beyond its Precursor Role

Currently, 3-Dehydro-6-deoxoteasterone is viewed exclusively as a metabolic intermediate in the synthesis of biologically active brassinosteroids. Active BRs, like brassinolide, are perceived by the cell-surface receptor kinase BRI1 to initiate a signaling cascade. csic.esplos.org An intriguing and unanswered question is whether 3-Dehydro-6-deoxoteasterone, or other biosynthetic intermediates, possess biological activity or molecular functions of their own.

There is currently no direct evidence for a specific 3-Dehydro-6-deoxoteasterone receptor or signaling pathway. However, the possibility of non-canonical roles cannot be dismissed. For example, some BR-inactivating enzymes, such as BIA1, have been identified, but their precise enzymatic activity and the full range of metabolites they produce remain elusive. mdpi.com This opens the possibility that intermediates are shunted into other pathways or possess functions yet to be discovered. Future research should explore these uncharted territories by:

Screening for Interacting Proteins: Using affinity chromatography or yeast two-hybrid screens with 3-Dehydro-6-deoxoteasterone as bait to identify any proteins that may specifically bind to it.

Computational Docking: Performing in silico docking studies to screen protein databases for potential binding partners of 3-Dehydro-6-deoxoteasterone, which could include receptors, enzymes, or regulatory proteins.

Phenotypic Analysis of Metabolic Mutants: Carefully re-examining mutants that accumulate 3-Dehydro-6-deoxoteasterone to see if they exhibit any phenotypes that cannot be explained solely by the deficiency in downstream hormones, which might hint at a gain-of-function effect for the intermediate itself.

Comparative Analysis of 3-Dehydro-6-deoxoteasterone Biosynthesis and Function Across Diverse Plant Lineages

The core brassinosteroid biosynthetic pathway is highly conserved across the plant kingdom. nih.gov However, significant variations exist, providing a window into the evolution of steroid hormone function. For instance, while the late C-6 oxidation pathway involving 3-Dehydro-6-deoxoteasterone is predominant in many angiosperms, some evidence suggests that the early C-6 oxidation pathway (which does not involve 6-deoxo intermediates) may be favored in non-vascular plants like liverworts. tandfonline.com Conversely, intermediates of the late C-6 pathway, including 6-deoxoteasterone, have been identified in the green alga Chlorella vulgaris. tandfonline.com

Furthermore, the enzymatic machinery can differ. The CYP90C1 and CYP90D1 enzymes, which facilitate a shortcut to 3-Dehydro-6-deoxoteasterone, appear restricted to dicots, with different orthologs present in monocots. biorxiv.org Additionally, the final conversion of castasterone to brassinolide is thought to occur mainly in dicots, making castasterone the primary active BR in many monocots like rice. tandfonline.com A comprehensive understanding requires a broader evolutionary perspective. Key research goals include:

Expanded Phylogenetic Profiling: Performing detailed metabolic profiling of brassinosteroid intermediates, including 3-Dehydro-6-deoxoteasterone, across a wide range of plant lineages, from algae and bryophytes to gymnosperms and diverse angiosperms.

Functional Genomics in Non-Model Species: Identifying and characterizing the homologous genes of the BR biosynthetic pathway in evolutionarily significant species to determine if the function of enzymes involved in 3-Dehydro-6-deoxoteasterone metabolism is conserved.

Tracing Pathway Evolution: Integrating phylogenetic and metabolic data to reconstruct the evolutionary history of the late C-6 oxidation pathway and determine the ancestral role of 3-Dehydro-6-deoxoteasterone. This will clarify whether it is a universally conserved intermediate or if its importance varies across different plant groups.

Table of Compounds

Conclusion

Summary of 3-Dehydro-6-deoxoteasterone's Central Role in Brassinosteroid Biosynthesis

3-Dehydro-6-deoxoteasterone (B1256874) is a key steroidal intermediate within the complex network of brassinosteroid (BR) biosynthesis, specifically positioned in the late C-6 oxidation pathway. tandfonline.commpg.denih.govnih.govfrontiersin.org This pathway is considered a primary route for the production of essential plant hormones like castasterone (B119632) and brassinolide (B613842) in many plant species. mpg.de The formation of 3-dehydro-6-deoxoteasterone occurs via the oxidation of the 3-hydroxy group of its precursor, 6-deoxoteasterone (B1247444). frontiersin.orgfrontiersin.orgresearchgate.net This specific conversion is a critical step that has been demonstrated in various plant systems, including rice, where it is catalyzed by the cytochrome P450 enzyme CYP90D2. nih.gov

Following its synthesis, 3-dehydro-6-deoxoteasterone is subsequently reduced to form 6-deoxotyphasterol (B1256803). tandfonline.comnih.govfrontiersin.org This conversion is integral to the epimerization at the C-3 position, a necessary modification for the synthesis of biologically active brassinosteroids. tandfonline.com Research has also uncovered its involvement in a novel shortcut within the BR biosynthetic pathway. mpg.deuniprot.org In Arabidopsis thaliana, enzymes CYP90C1 and CYP90D1 can directly synthesize 3-dehydro-6-deoxoteasterone from (22S,24R)-22-hydroxy-5α-ergostan-3-one, thereby bypassing several earlier intermediates. mpg.deuniprot.orgebi.ac.ukwikipedia.org Furthermore, the enzyme brassinosteroid-6-oxidase is capable of converting 3-dehydro-6-deoxoteasterone into 3-dehydroteasterone, an intermediate of the parallel early C-6 oxidation pathway. oup.comnih.govuniprot.org This connection underscores the concept of the BR biosynthetic pathway as an intricate metabolic grid rather than a set of linear, separate pathways. oup.comnih.gov

Implications for Understanding Plant Growth and Development through Phytohormone Studies

The detailed study of specific intermediates like 3-dehydro-6-deoxoteasterone provides profound insights into the fundamental processes of plant growth and development. Brassinosteroids are a class of phytohormones that govern a wide array of physiological responses, making the elucidation of their biosynthetic network a crucial area of plant science. mpg.denih.govumk.pl By mapping the precise sequence of conversions, such as the transformation of 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone and then to 6-deoxotyphasterol, scientists can assemble a comprehensive picture of how plants regulate the production of active hormones to control their growth. nih.govresearchgate.net

The use of brassinosteroid-deficient mutants in species like Arabidopsis and pea has been a cornerstone of this research. tandfonline.comresearchgate.net These mutants often display severe dwarfism and other developmental abnormalities, which can be reversed by the external application of specific BR intermediates. mpg.denih.govresearchgate.net Such rescue experiments are vital for confirming the function of specific compounds and the enzymes that produce them within the biosynthetic pathway. nih.gov Understanding this intricate regulatory network not only advances our basic knowledge of plant biology but also holds significant potential for agricultural applications, where the modulation of brassinosteroid synthesis could be leveraged to enhance crop yield and resilience to environmental stress. tandfonline.com The existence of multiple, interconnected routes, including the late C-6 oxidation pathway and various shortcuts involving 3-dehydro-6-deoxoteasterone, illustrates the robustness and complexity of phytohormonal regulation, ensuring that plants can maintain hormonal balance under diverse conditions. tandfonline.commpg.deoup.com

Q & A

Basic Research Questions

Q. What is the role of 3-Dehydro-6-deoxoteasterone in brassinosteroid (BR) biosynthesis?

  • Answer: 3-Dehydro-6-deoxoteasterone (6-Deoxo3DT) is a critical intermediate in the late C6 oxidation pathway of BR biosynthesis. It is synthesized via CYP90A1-mediated 23α-hydroxylation of 6-deoxoteasterone . Subsequent steps involve CYP85A2 (BR6ox), which oxidizes 6-Deoxo3DT to 3-dehydroteasterone (3DT), followed by further hydroxylation and lactonization to form bioactive BRs like brassinolide . This pathway is validated through mutant rescue experiments in Arabidopsis and rice, where exogenous application of 6-Deoxo3DT restores growth in mutants blocked at earlier steps .

Q. How is 3-Dehydro-6-deoxoteasterone detected and quantified in plant tissues?

  • Answer: Analytical methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with derivatization using agents like 9-phenanthreneboronic acid to enhance sensitivity . Quantification requires internal standards (e.g., deuterium-labeled BR intermediates) to account for extraction efficiency and matrix effects. Validation involves co-chromatography with synthetic standards and NMR spectroscopy for structural confirmation .

Q. What are the key enzymes involved in the biosynthesis of 3-Dehydro-6-deoxoteasterone?

  • Answer: Key enzymes include:

  • CYP90A1 (CPD): Catalyzes the 23α-hydroxylation of 6-deoxoteasterone to form 6-Deoxo3DT .
  • CYP85A2 (BR6ox): Mediates C6 oxidation of 6-Deoxo3DT to 3-dehydroteasterone .
  • CYP724B1 (OsD11 in rice): Proposed to act downstream of 6-Deoxo3DT, though its role is debated .

Advanced Research Questions

Q. How do genetic mutants help elucidate the position of 3-Dehydro-6-deoxoteasterone in BR pathways?

  • Answer: Rice d2 mutants (CYP90D2-deficient) accumulate 6-deoxocathasterone but are rescued by 6-Deoxo3DT, confirming its role downstream of CYP90D2 . In Arabidopsis, cpd mutants (CYP90A1-deficient) lack 6-Deoxo3DT, leading to dwarfism; exogenous 6-Deoxo3DT restores growth, validating its biosynthetic position . Mutant studies are complemented by isotope labeling and feeding experiments to trace metabolic flux .

Q. What contradictions exist regarding enzymatic roles in 3-Dehydro-6-deoxoteasterone metabolism?

  • Answer: CYP724B1 (OsD11) is reported to act as a C3 reductase in rice, converting 6-Deoxo3DT to 6-deoxotyphasterol . However, conflicting studies suggest it may instead function in C22 hydroxylation . Resolving this requires in vitro enzyme assays with purified proteins and substrate specificity profiling .

Q. How do pharmacological inhibitors like YCZ-18 affect 3-Dehydro-6-deoxoteasterone levels?

  • Answer: YCZ-18 inhibits C23 hydroxylase activity, leading to reduced downstream BRs. However, 6-Deoxo3DT levels remain unchanged or slightly elevated in treated Arabidopsis, suggesting additional inhibition at steps between 6-Deoxo3DT and 6-deoxocastasterone . Methodologically, this is studied via LC-MS/MS profiling of BR intermediates in inhibitor-treated vs. wild-type plants .

Q. How to design experiments to resolve conflicting data on enzymatic steps involving 3-Dehydro-6-deoxoteasterone?

  • Answer:

Heterologous expression: Clone candidate genes (e.g., CYP724B1) into yeast or E. coli systems to test catalytic activity with purified 6-Deoxo3DT .

Mutant complementation: Introduce wild-type CYP724B1 into rice mutants to observe phenotypic rescue and metabolite profiling .

Isotope tracing: Feed deuterated 6-Deoxo3DT to plant tissues and track conversion using LC-MS .

Q. What is the significance of substrate specificity in CYP85A isoforms for 3-Dehydro-6-deoxoteasterone metabolism?

  • Answer: CYP85A2 (but not CYP85A1) in Arabidopsis catalyzes the C6 oxidation of 6-Deoxo3DT to 3DT. This specificity is determined via yeast expression assays, where CYP85A2 converts multiple substrates, while CYP85A1 lacks activity toward 6-Deoxo3DT . Structural analysis of enzyme active sites can further elucidate substrate-binding determinants.

Q. How to assess the biological activity of 3-Dehydro-6-deoxoteasterone in plant growth assays?

  • Answer:

  • Rice lamina inclination assay: Apply 6-Deoxo3DT to excised rice leaf segments and measure bending angles, comparing to brassinolide standards .
  • Mutant rescue: Treat BR-deficient mutants (e.g., Arabidopsis cpd) with 6-Deoxo3DT and quantify hypocotyl elongation or root growth .
  • Dose-response curves: Establish effective concentrations (EC50) for physiological responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.